Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves multicomponent reactions. One common method includes the use of iminium intermediates, which undergo isomerization to form the desired product . The reaction conditions often involve the use of oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, thereby preventing the breakdown of neurotransmitters and exerting neuroprotective effects . The compound also interacts with dopamine pathways, which are crucial for its neuroprotective properties .
Comparison with Similar Compounds
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can be compared with other tetrahydroisoquinoline derivatives:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity and potential use in treating Parkinson’s disease.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: Investigated for their role as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway.
These compounds share similar structural motifs but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)10-3-2-8(6-13)9-4-5-14-7-11(9)10/h2-3,14H,4-5,7H2,1H3 |
InChI Key |
RMNYNBRLKATTPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=C(C=C1)C#N |
Origin of Product |
United States |
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